

Application Notes and Protocols for Synthetic Human C-Peptide in Research

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Compound of Interest						
Compound Name:	Proinsulin C-peptide (human)					
Cat. No.:	B15578127	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proinsulin C-peptide, a 31-amino acid polypeptide, is released in equimolar amounts with insulin during the proteolytic cleavage of proinsulin.[1] For many years, it was considered a biologically inert byproduct of insulin synthesis, primarily used as a marker for pancreatic β-cell function.[2][3] However, a growing body of evidence has established that C-peptide is a biologically active hormone with its own specific cellular and physiological effects.[4][5] These effects are mediated through binding to a G-protein coupled receptor on the cell surface, which initiates a cascade of intracellular signaling pathways.[1][2]

These application notes provide an overview of the key research applications of synthetic human C-peptide and detailed protocols for its use in in vitro and in vivo studies.

Biological Activity and Signaling Pathways

C-peptide exerts its effects by activating several key intracellular signaling pathways, leading to a range of physiological responses.[2][4] At nanomolar concentrations, C-peptide binds to a putative G-protein coupled receptor (GPCR), triggering downstream signaling cascades.[1][6]

Key signaling pathways activated by C-peptide include:

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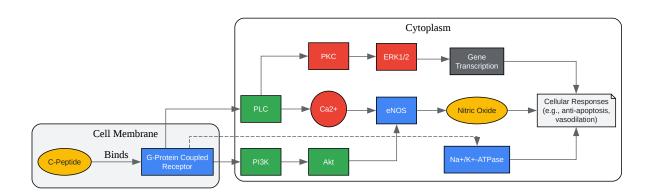


- Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: C-peptide binding to its receptor activates PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of PKC isoforms.[2]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: C-peptide has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key component of the MAPK pathway.[2][7] This pathway is crucial for cell proliferation, differentiation, and survival.
- Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: C-peptide can activate the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism.[2][8]
- Endothelial Nitric Oxide Synthase (eNOS) Activation: C-peptide stimulates the production of nitric oxide (NO) in endothelial cells by activating eNOS.[7][9] This is often mediated by an increase in intracellular Ca2+ and can also involve ERK1/2-dependent upregulation of eNOS gene transcription.[7][9][10]
- Na+/K+-ATPase Activation: C-peptide has been demonstrated to stimulate the activity of Na+/K+-ATPase in various cell types, including erythrocytes and renal tubular cells.[11][12] This effect is important for maintaining cellular ion homeostasis.

The activation of these pathways underlies the observed beneficial effects of C-peptide in the context of diabetic complications, such as improved nerve and kidney function.[5]

Below is a diagram illustrating the primary signaling pathways initiated by C-peptide.





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Caption: C-Peptide Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from research studies on synthetic human C-peptide.

Table 1: In Vitro Effects of C-Peptide



Parameter	Cell Type	C-Peptide Concentration	Effect	Reference(s)
ERK1/2 Phosphorylation	Rat Aortic Endothelial Cells	0.1 - 10 nM	Time- and dose- dependent increase	[7],[10]
PI3K Activation	Human CD4+ T- cells	10 nM	Increased PI3K activity	[2],[13]
NO Production	Bovine Aortic Endothelial Cells	Physiological concentrations	>2-fold increase	[9]
Na+/K+-ATPase Activity	Human Renal Tubular Cells	1 nM	Increased activity and expression	[14]
Intracellular Ca2+	Endothelial Cells	Nanomolar concentrations	Increased influx	[2],[9]

Table 2: In Vivo Effects of C-Peptide in Animal Models



Animal Model	Duration of Treatment	C-Peptide Dose	Key Findings	Reference(s)
ApoE-deficient mice	12 weeks	Not specified	Increased macrophage and smooth muscle cell content in atherosclerotic lesions	[15]
BB/Wor rat (Type 1 Diabetes)	8 months	Replacement doses	Prevented nerve conduction velocity defects and nerve fiber degeneration	[16]
Diabetic BB/Wor rats	8 months	Replacement doses	Protected against neuronal loss in the hippocampus	[17]
Zucker Fatty Rat	Not applicable	Not applicable	C-peptide used to assess β-cell function	[18]

Experimental Protocols

Protocol 1: In Vitro C-Peptide Stimulation and Western Blot for ERK1/2 Phosphorylation

This protocol describes the stimulation of cultured cells with synthetic human C-peptide and subsequent analysis of ERK1/2 phosphorylation by Western blot.

Materials:

- Synthetic Human C-peptide (e.g., from Bio-Rad, RayBiotech)[19][20]
- Cell culture medium (e.g., DMEM, RPMI-1640)



- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2
- · Secondary antibody: HRP-conjugated anti-rabbit IgG
- Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

- Cell Culture: Plate cells (e.g., human or rat aortic endothelial cells) in 6-well plates and grow to confluence.
- Serum Starvation: Once confluent, serum-starve the cells for 24 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.[7]
- C-peptide Stimulation: Prepare fresh solutions of synthetic human C-peptide in a serum-free medium at desired concentrations (e.g., 0, 0.1, 1, 10 nM). Remove the starvation medium and add the C-peptide solutions to the cells. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]
- Cell Lysis: After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold lysis buffer to each well and scrape the cells.

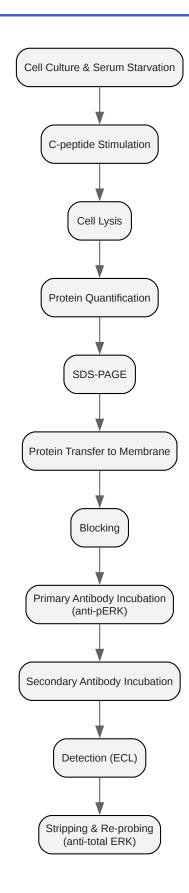
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- Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- · Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using an ECL detection system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.





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Caption: Western Blot Workflow for pERK1/2.



Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol utilizes a fluorescent dye to measure C-peptide-stimulated NO production in cultured endothelial cells.

Materials:

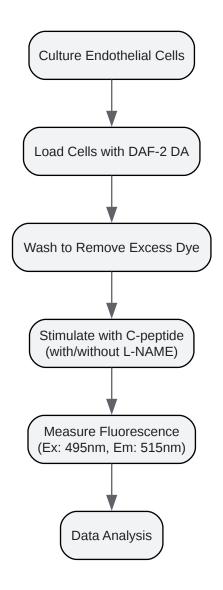
- Synthetic Human C-peptide
- Bovine Aortic Endothelial Cells (BAECs) or similar
- Cell culture medium
- DAF-2 DA (4,5-Diaminofluorescein Diacetate) fluorescent dye
- L-NAME (NG-nitro-L-arginine methyl ester) an eNOS inhibitor
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Culture: Seed BAECs onto 96-well black-walled plates or glass coverslips and grow to confluence.
- Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 5 μM DAF-2 DA in the same buffer for 30-60 minutes at 37°C.
- Washing: Wash the cells twice to remove excess dye.
- C-peptide Stimulation: Add C-peptide at various concentrations (e.g., 0 to 10 nM) to the cells.
 For a negative control, pre-incubate some cells with 100 μM L-NAME for 30 minutes before adding C-peptide.[7]
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength
 of ~495 nm and an emission wavelength of ~515 nm. Measurements can be taken kinetically
 over time or at a fixed endpoint (e.g., 30 minutes).



 Data Analysis: The increase in fluorescence intensity is proportional to the amount of NO produced. Normalize the fluorescence values of stimulated cells to the unstimulated control.



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Caption: Nitric Oxide Production Assay Workflow.

Protocol 3: Na+/K+-ATPase Activity Assay in Cell Lysates

This protocol measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:



- Synthetic Human C-peptide
- Cultured cells (e.g., Human Renal Tubular Cells)
- Homogenization buffer
- Assay buffer containing NaCl, KCl, MgCl2, and ATP
- Ouabain (a specific Na+/K+-ATPase inhibitor)
- Malachite Green reagent for Pi detection

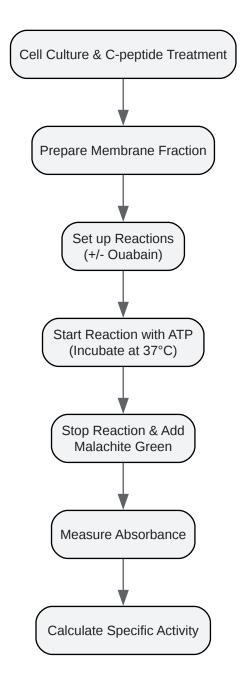
Procedure:

- Cell Culture and Stimulation: Culture cells to confluence. Treat cells with C-peptide (e.g., 1 nM) for a desired period (e.g., 5 days for long-term studies).[14]
- Membrane Preparation: Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
- Assay Setup:
 - Prepare two sets of reaction tubes for each sample: one with and one without ouabain (e.g., 1 mM).
 - Add the membrane preparation (e.g., 10-20 μg of protein) to the tubes.
 - Add the assay buffer.
- Enzymatic Reaction: Start the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 15-30 minutes).
- Stop Reaction and Pi Detection: Stop the reaction by adding the Malachite Green reagent.

 This reagent will react with the Pi released from ATP hydrolysis to produce a colored product.
- Absorbance Measurement: Measure the absorbance at ~620-660 nm.



 Calculation: The Na+/K+-ATPase activity is the difference in Pi released between the samples without and with ouabain. The activity is typically expressed as nmol Pi/mg protein/min.



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Caption: Na+/K+-ATPase Activity Assay Workflow.

Protocol 4: C-Peptide Quantification by ELISA



This is a general protocol for measuring C-peptide concentrations in biological samples using a sandwich ELISA kit.

Materials:

- C-Peptide ELISA Kit (e.g., from Eagle Biosciences, Mercodia, Ansh Labs)[21][22][23]
- Biological samples (serum, plasma, or cell culture supernatant)
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
- Assay Procedure:
 - Add standards, controls, and samples to the wells of the antibody-coated microplate.
 - Add the HRP-conjugated detection antibody.
 - Incubate for the specified time (e.g., 1 hour) at room temperature, often with shaking.
 - Wash the wells multiple times to remove unbound reagents.
 - Add the TMB substrate and incubate in the dark.
 - Stop the reaction with the provided stop solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the C-peptide concentration in the samples from the standard curve.

Conclusion



Synthetic human C-peptide is a valuable tool for research in diabetes, diabetic complications, and cell signaling. The protocols provided here offer a starting point for investigating the biological effects of C-peptide. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions. The continued study of C-peptide is likely to reveal further insights into its physiological roles and therapeutic potential.

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